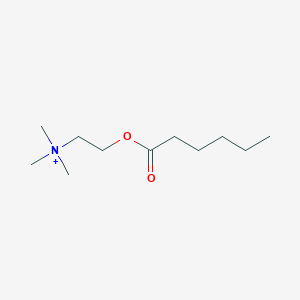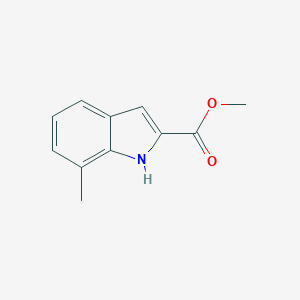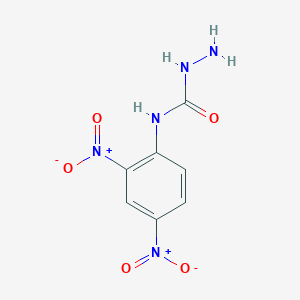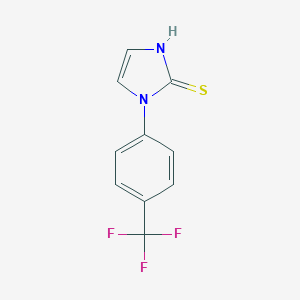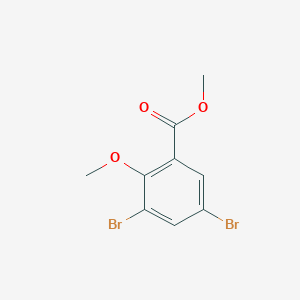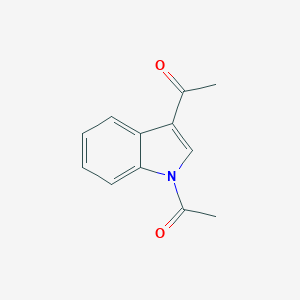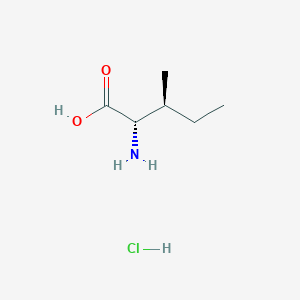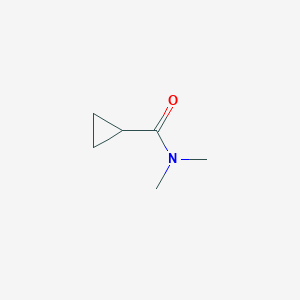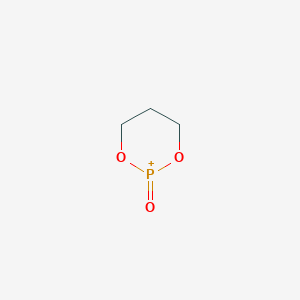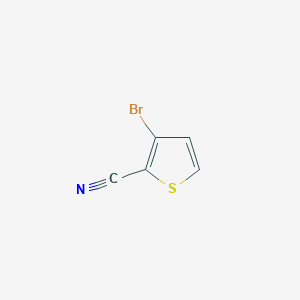
Anthranilic acid, N-(m-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(m-nitrophenyl)-, also known as 3-nitroanthranilic acid or 3-NAA, is a chemical compound that belongs to the class of nitroaromatic compounds. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of anthranilic acid, N-(m-nitrophenyl)- is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in various metabolic pathways. It has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
Anthranilic acid, N-(m-nitrophenyl)- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to affect the activity of various enzymes and proteins, leading to changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using anthranilic acid, N-(m-nitrophenyl)- in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the main limitations is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on anthranilic acid, N-(m-nitrophenyl)-. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism.
Synthesemethoden
Anthranilic acid, N-(m-nitrophenyl)- can be synthesized through several methods, including the reaction between 3-nitroaniline and phthalic anhydride in the presence of a catalyst. Another method involves the reaction between 3-nitroaniline and maleic anhydride in the presence of a solvent.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-(m-nitrophenyl)- has been extensively studied for its potential applications in different fields of scientific research. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It has also been used as a probe for studying the binding properties of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
27693-70-5 |
|---|---|
Produktname |
Anthranilic acid, N-(m-nitrophenyl)- |
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
2-(3-nitroanilino)benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)15(18)19/h1-8,14H,(H,16,17) |
InChI-Schlüssel |
NBJRFLIUYUFOIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
27693-70-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



